molecular formula C21H20F3N3O3S B2582562 2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine CAS No. 881940-88-1

2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine

Cat. No. B2582562
CAS RN: 881940-88-1
M. Wt: 451.46
InChI Key: YXXDJIXTAQOECR-UHFFFAOYSA-N
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Description

2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine is a chemical compound that has gained significant attention due to its potential applications in scientific research. The compound is also known as TAK-659 and is a selective inhibitor of the protein kinase B-cell lymphoma 2 (BCL-2) family member B-cell lymphoma-extra-large (BCL-XL).

Mechanism of Action

2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine selectively binds to the hydrophobic groove of BCL-XL, which is critical for its anti-apoptotic function. Binding of the compound to BCL-XL induces a conformational change in the protein, leading to its inhibition. Inhibition of BCL-XL leads to the release of pro-apoptotic proteins such as BAK and BAX, which then induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Inhibition of BCL-XL by 2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine has been shown to induce apoptosis in cancer cells. The compound has been shown to be effective against various types of cancer cells, including leukemia, lymphoma, breast cancer, and lung cancer. The compound has also been shown to have minimal toxicity to normal cells, making it a promising therapeutic target for cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine in lab experiments include its selectivity for BCL-XL, its ability to induce apoptosis in cancer cells, and its minimal toxicity to normal cells. The limitations of using the compound in lab experiments include its high cost, the need for specialized equipment and expertise for its synthesis, and the need for further research to determine its efficacy and safety in clinical settings.

Future Directions

There are several future directions for research on 2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine. These include:
1. Further optimization of the synthesis method to improve the yield and reduce the cost of the compound.
2. Investigation of the efficacy and safety of the compound in preclinical and clinical studies.
3. Development of combination therapies using 2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine and other targeted therapies for cancer treatment.
4. Investigation of the potential of the compound for the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
5. Development of new compounds based on the structure of 2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine with improved efficacy and safety profiles.
In conclusion, 2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine is a promising compound with potential applications in scientific research, particularly in the field of cancer research. The compound selectively inhibits BCL-XL, inducing apoptosis in cancer cells, and has minimal toxicity to normal cells. Further research is needed to optimize the synthesis method, investigate the efficacy and safety of the compound in preclinical and clinical studies, and explore its potential for the treatment of other diseases.

Synthesis Methods

The synthesis of 2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine involves several steps. The first step involves the preparation of 2-methyl-7-trifluoromethylquinolin-4-amine by reacting 2-methyl-4-nitroaniline with 2,3,4,5,6-pentafluorobenzaldehyde in the presence of sodium borohydride. The second step involves the preparation of 4-(morpholinosulfonyl)phenylboronic acid by reacting 4-bromo-1-butanesulfonyl chloride with phenylboronic acid in the presence of palladium catalysts. The final step involves coupling the two intermediates in the presence of a palladium catalyst to obtain 2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine.

Scientific Research Applications

2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine has potential applications in scientific research, particularly in the field of cancer research. The compound has been shown to selectively inhibit BCL-XL, which is a member of the BCL-2 family of proteins that regulate apoptosis. BCL-XL is overexpressed in many types of cancer and plays a critical role in cancer cell survival. Inhibition of BCL-XL by 2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine has been shown to induce apoptosis in cancer cells, making it a potential therapeutic target for cancer treatment.

properties

IUPAC Name

2-methyl-N-(4-morpholin-4-ylsulfonylphenyl)-7-(trifluoromethyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O3S/c1-14-12-19(18-7-2-15(21(22,23)24)13-20(18)25-14)26-16-3-5-17(6-4-16)31(28,29)27-8-10-30-11-9-27/h2-7,12-13H,8-11H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXDJIXTAQOECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine

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